

Structural Analysis of ME4 Peptide: A Regulator of CPEB4 Aggregation

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Compound of Interest

Compound Name: *me4 Peptide*

Cat. No.: *B15542723*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the **ME4 peptide**, a key regulator of the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4). Mis-splicing of the microexon 4 (me4) of CPEB4 has been linked to idiopathic Autism Spectrum Disorder (ASD), leading to the aggregation of the CPEB4 protein. The **ME4 peptide**, derived from this microexon, has emerged as a promising tool to study and potentially counteract this pathological aggregation.

Core Concepts: ME4 Peptide and CPEB4 Aggregation

The neuronal protein CPEB4 plays a crucial role in regulating the translation of mRNAs essential for proper neuronal development and function. In healthy neurons, CPEB4 exists in dynamic, liquid-like condensates that can readily assemble and disassemble in response to cellular signals, such as neuronal depolarization. This dynamic nature is critical for its function in controlling protein synthesis.

A key element in maintaining this dynamism is the inclusion of an 8-amino acid sequence encoded by microexon 4 (me4). When this microexon is absent due to alternative splicing, the resulting CPEB4 protein (CPEB4 Δ 4) is prone to irreversible aggregation. This is because the me4 region normally engages in heterotypic interactions with a histidine cluster within the

CPEB4 protein, preventing the homotypic interactions between these histidine clusters that drive aggregation.

The **ME4 peptide** is a synthetic peptide designed to mimic the function of the endogenous me4 microexon. Research has shown that a synthetic peptide comprising two repeats of the me4 sequence connected by a glycine linker can effectively inhibit the aggregation of CPEB4Δ4 in vitro.

Quantitative Data

The following tables summarize the key quantitative data related to the **ME4 peptide** and its interaction with CPEB4.

Table 1: Peptide Sequences

Peptide Name	Sequence	Description
me4 microexon	RSRSRSRT	The 8-amino acid sequence encoded by microexon 4 of the human CPEB4 gene.
Synthetic ME4 Peptide	Ac-(RSRSRSRT)G(RSRSRSRT)-NH ₂	A synthetic peptide containing two repeats of the me4 sequence linked by a glycine (G) residue, with N-terminal acetylation (Ac) and C-terminal amidation (NH ₂) for increased stability.
CPEB4 Histidine Cluster	Residues 285-305 of human CPEB4 (isoform Q17RY0-1)	A region rich in histidine residues within the intrinsically disordered region of CPEB4, implicated in driving protein aggregation.

Table 2: Biophysical Parameters (Conceptual)

Parameter	Value	Method	Notes
Binding Affinity (Kd) of ME4 peptide to CPEB4 Histidine Cluster	Data not yet published	Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)	This value would quantify the strength of the interaction between the synthetic peptide and its target region on CPEB4.
Aggregation Rate of CPEB4Δ4	Concentration-dependent	Turbidity Assay	The rate of aggregation can be monitored by measuring the increase in optical density (turbidity) of a solution of CPEB4Δ4 over time.
Inhibition of Aggregation (IC50) by ME4 Peptide	Data not yet published	Turbidity Assay	This value would represent the concentration of the ME4 peptide required to reduce the rate of CPEB4Δ4 aggregation by 50%.
Mobile Fraction of CPEB4 in condensates	~80-90%	Fluorescence Recovery After Photobleaching (FRAP)	In dynamic, liquid-like condensates, a high mobile fraction is observed, indicating rapid exchange of protein molecules.
Mobile Fraction of CPEB4Δ4 in aggregates	<20%	Fluorescence Recovery After Photobleaching (FRAP)	In solid-like aggregates, the mobile fraction is significantly reduced, indicating restricted molecular movement.

Experimental Protocols

This section details the methodologies for key experiments used in the structural and functional analysis of the **ME4 peptide** and CPEB4 aggregation.

ME4 Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

- **Resin Preparation:** A Rink amide resin is used to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF).
- **Fmoc Deprotection:** The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The first Fmoc-protected amino acid (Threonine) is activated with a coupling agent such as HBTU/HOBt in the presence of a base (DIPEA) and coupled to the resin.
- **Capping (Optional):** Any unreacted amino groups on the resin are capped with acetic anhydride to prevent the formation of deletion sequences.
- **Iterative Cycles:** Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence (Ac-(RSRSRSRT)G(RSRSRSRT)-NH₂).
- **N-terminal Acetylation:** After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- **Purification:** The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- **Characterization:** The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity (>95%).

CPEB4 Aggregation Assay

Protocol: Turbidity Assay

- **Protein Preparation:** Recombinant CPEB4Δ4 protein is expressed and purified. The protein is stored in a buffer at a concentration where it remains soluble.
- **Assay Setup:** The assay is performed in a 96-well plate format. A solution of CPEB4Δ4 at a concentration known to induce aggregation (e.g., 30 μM in a buffer containing 100 mM NaCl) is prepared.
- **Inhibitor Addition:** For inhibition studies, varying concentrations of the synthetic **ME4 peptide** are added to the CPEB4Δ4 solution. A control with no peptide is included.
- **Turbidity Measurement:** The plate is incubated at 37°C in a plate reader, and the optical density (absorbance) at a wavelength of 340 nm or 600 nm is measured at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 24 hours).
- **Data Analysis:** The increase in absorbance over time reflects the formation of protein aggregates. The rate of aggregation can be determined from the slope of the kinetic curve. For inhibition experiments, the percentage of inhibition is calculated by comparing the aggregation rates in the presence and absence of the **ME4 peptide**.

Visualization of CPEB4 Condensates and Aggregates

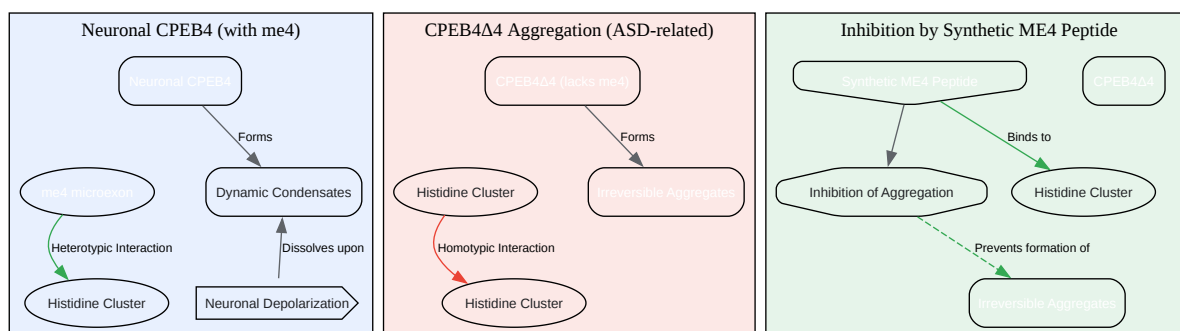
Protocol: Fluorescence Microscopy of GFP-tagged CPEB4

- **Cell Culture and Transfection:** Neuroblastoma cells (e.g., N2a) are cultured on glass-bottom dishes. Cells are transfected with plasmids encoding GFP-tagged CPEB4 or CPEB4Δ4.
- **Live-Cell Imaging:** 24-48 hours post-transfection, the cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
- **Induction of Aggregation/Dissolution:** To study the dynamics of the condensates, cells can be subjected to stimuli. For example, neuronal depolarization can be induced by adding a high concentration of KCl (e.g., 50 mM) to the imaging medium.

- Image Acquisition: Time-lapse images are acquired to monitor changes in the morphology and distribution of the GFP-tagged proteins.
- Fluorescence Recovery After Photobleaching (FRAP):
 - A region of interest (ROI) within a condensate or aggregate is photobleached using a high-intensity laser.
 - A series of low-intensity images are then acquired over time to monitor the recovery of fluorescence within the bleached ROI.
 - The fluorescence recovery curve is analyzed to determine the mobile fraction and the half-time of recovery, providing insights into the dynamics of the protein within the structure.

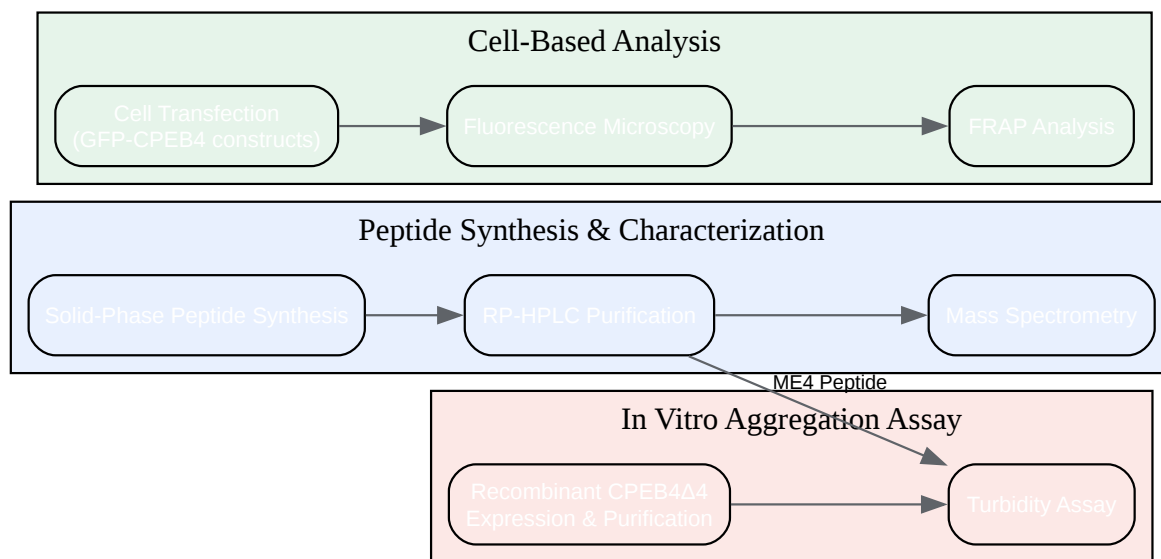
Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to **ME4 peptide** function and experimental analysis.



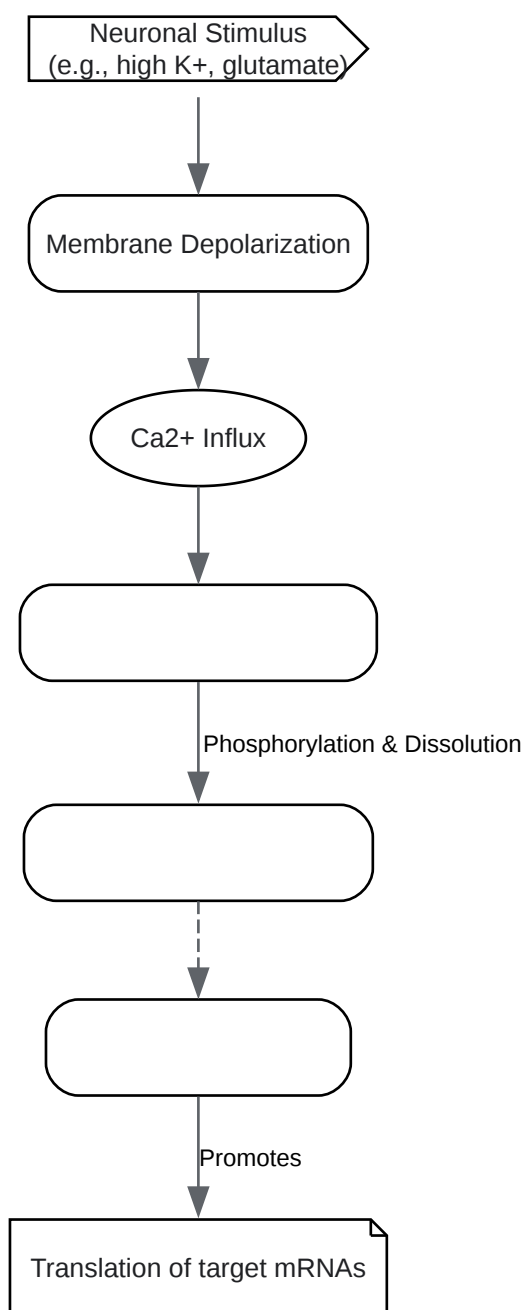
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Caption: CPEB4 aggregation pathway and inhibition by **ME4 peptide**.



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Caption: Experimental workflow for **ME4 peptide** analysis.



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